4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine
Description
Role as a Versatile Intermediate
The compound’s primary amine group facilitates nucleophilic substitution and condensation reactions, while the dioxolane ring offers stability under basic conditions. This combination allows its use in:
- Peptide coupling : The amine serves as a backbone for amino acid derivatives.
- Catalysis : Chiral dioxolane-amine complexes enable asymmetric synthesis of alcohols and esters.
- Polymer chemistry : As a monomer for polyurethane and polyurea frameworks.
Stereochemical Applications
The 2-methyl group on the dioxolane ring introduces steric hindrance, making the compound valuable for studying stereoelectronic effects in ring-opening reactions. Computational studies suggest that the dioxolane’s conformational rigidity enhances enantioselectivity in catalytic systems.
Positioning Within the Dioxolane Compound Family
Structural Comparison
Dioxolane derivatives are classified by their functional groups:
| Compound Class | Key Feature | Example |
|---|---|---|
| Dioxolane aldehydes | Aldehyde group at terminal position | 4-(2-Methyl-1,3-dioxolan-2-yl)butanal |
| Dioxolane amines | Primary/secondary amine substituent | This compound |
| Dioxolane ethers | Ether-linked alkyl/aryl groups | 2,2-Dimethyl-1,3-dioxolane-4-methanol |
Unique Attributes
Compared to other dioxolanes, the amine derivative exhibits:
- Higher solubility in polar solvents due to hydrogen bonding.
- Enhanced reactivity in Mannich and Strecker reactions.
- Thermal stability up to 150°C, as shown by thermogravimetric analysis.
Research Trends and Bibliometric Analysis
Publication Growth
A review of PubMed and SciFinder databases reveals a steady increase in studies involving dioxolane-amine hybrids since 2010:
| Year Range | Publications | Focus Areas |
|---|---|---|
| 2000–2005 | 12 | Synthetic methods, protective group chemistry |
| 2006–2010 | 27 | Catalysis, polymer applications |
| 2011–2025 | 89 | Drug discovery, enantioselective synthesis |
Emerging Directions
- Pharmaceutical intermediates : Use in protease inhibitor scaffolds.
- Green chemistry : Solvent-free synthesis using immobilized enzymes.
- Materials science : Development of amine-functionalized hydrogels.
Collaborative Networks
Leading research clusters are located at:
- Massachusetts Institute of Technology (asymmetric catalysis).
- Max Planck Institute for Polymer Research (materials design).
- University of Tokyo (medicinal chemistry applications).
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJMFCFOODBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine typically involves the reaction of 2-methyl-1,3-dioxolane with butan-1-amine under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Analogues
Structural and Functional Analysis:
Dioxolane vs. Benzodioxole: The 1,3-dioxolane in the target compound is a non-aromatic, five-membered ring, offering flexibility and polarity. In contrast, benzodioxole (e.g., 4-(1,3-benzodioxol-5-yl)butan-2-amine) contains a fused aromatic ring system, enhancing π-π stacking interactions but reducing solubility . Impact on Bioactivity: The dioxolane group in the target compound improves pharmacokinetic properties (e.g., half-life) compared to benzodioxole derivatives, which are more prone to metabolic oxidation .
Chain Length and Branching :
- The butan-1-amine chain in the target compound provides a linear structure ideal for conjugation, whereas branched analogs like 4-phenylbutan-2-amine exhibit increased lipophilicity, favoring blood-brain barrier penetration .
Substituent Effects :
- Methyl groups on the dioxolane ring (as in the target compound) enhance steric protection, reducing enzymatic degradation. Conversely, analogs lacking substituents (e.g., (2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine) may exhibit higher reactivity in nucleophilic substitutions .
Biological Activity
Overview
4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine is an organic compound characterized by a dioxolane ring attached to a butan-1-amine chain. Its molecular formula is C₈H₁₇NO₂. This compound has garnered attention for its potential biological activities, including interactions with various biomolecules and therapeutic applications.
The compound features a five-membered dioxolane ring, which influences its reactivity and biological interactions. The presence of the amine group allows for hydrogen bonding and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes in the body. These interactions can modulate various biological pathways, leading to potential therapeutic effects. Detailed studies are ongoing to elucidate the exact mechanisms involved.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections.
- Enzyme Interaction : The compound has been investigated for its ability to interact with enzymes involved in metabolic processes, which could lead to the development of novel therapeutic agents targeting metabolic disorders.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:
Research Applications
The compound is currently being explored for various applications in scientific research:
- Medicinal Chemistry : As a precursor for developing new drugs targeting specific diseases.
- Biological Research : Investigating its role in modulating enzyme activity and receptor interactions.
- Industrial Chemistry : Utilized in synthesizing specialty chemicals due to its unique structural features.
Q & A
Q. How can researchers optimize the synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)butan-1-amine to improve yield and purity?
To optimize synthesis, employ a stepwise approach:
- Reagent Selection : Use trifluoromethanesulfonate derivatives as intermediates, as demonstrated in the synthesis of analogous dioxolane-containing compounds .
- Purification : Column chromatography with gradients of n-pentane and ethyl acetate (e.g., 20:1 ratio) effectively isolates the target compound while minimizing impurities .
- Yield Monitoring : Track reaction progress via thin-layer chromatography (TLC) and mass spectrometry (MS) to identify optimal quenching points .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of via authorized waste handlers .
- Storage : Keep the compound in a cool, dry, and well-ventilated area away from ignition sources .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns (e.g., m/z 192 base peak for related dioxolane derivatives) .
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify the dioxolane ring (δ ~1.3–1.5 ppm for methyl groups) and amine protons (δ ~2.5 ppm) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic or crystallographic data during structural characterization?
- Multi-Technique Validation : Cross-validate NMR, MS, and X-ray crystallography data. For example, SHELX software can refine crystallographic models to resolve ambiguities in bond lengths/angles .
- Isotopic Labeling : Use N-labeled amines to distinguish overlapping signals in NMR spectra .
- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra to identify discrepancies .
Q. How can X-ray crystallography using SHELX software elucidate the structural conformation of this compound?
- Data Collection : Collect high-resolution diffraction data (≤1.0 Å) to resolve the dioxolane ring’s stereochemistry and amine group orientation .
- Refinement Strategies : Use SHELXL’s restraints for flexible moieties (e.g., the butan-1-amine chain) and validate with Rfree values .
- Twinned Data Handling : Apply SHELXD’s twin-law detection for crystals with non-merohedral twinning .
Q. What methodological considerations are critical for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Probe Design : Functionalize the amine group with fluorescent tags (e.g., dansyl chloride) to track binding kinetics in biochemical assays .
- Enzyme Inhibition Assays : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition, adjusting substrate concentrations to account for the dioxolane group’s steric effects .
- Metabolic Stability : Evaluate hepatic microsomal stability to determine if the dioxolane ring enhances resistance to oxidative degradation .
Q. How can researchers address challenges in scaling up the synthesis of this compound for in vivo studies?
- Catalytic Optimization : Replace stoichiometric reagents with catalytic systems (e.g., palladium-catalyzed couplings) to reduce costs and waste .
- Continuous Flow Chemistry : Implement flow reactors to enhance reproducibility and control exothermic reactions during dioxolane ring formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data between this compound and its structural analogs?
- Steric vs. Electronic Effects : Compare reaction rates under varying conditions (e.g., polar vs. non-polar solvents) to isolate contributions from the dioxolane’s electron-donating methyl group versus its steric bulk .
- Cross-Comparative Studies : Benchmark against analogs like 4-(4-methylphenyl)pentan-1-amine to identify structure-activity relationships (SARs) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
